(Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid
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Overview
Description
HA130 is a selective inhibitor of autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid from lysophosphatidylcholine. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology, oncology, and cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and dimethylformamide, and catalysts like boronic acid .
Industrial Production Methods
Industrial production of HA130 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
HA130 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles.
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions often yield derivatives with modified functional groups, while oxidation and reduction reactions result in changes to the oxidation state of the compound .
Scientific Research Applications
HA130 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies involving cell migration and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications .
Mechanism of Action
HA130 exerts its effects by inhibiting the activity of autotaxin, thereby reducing the production of lysophosphatidic acid. This inhibition affects various cellular processes, including cell migration, proliferation, and cytokine production. The compound interacts with specific molecular targets, such as the active site of autotaxin, to block its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- GLPG1690
- BBT-877
- BLD-0409
Comparison
Compared to these compounds, HA130 has a unique boronic acid functional group that enhances its potency and selectivity as an autotaxin inhibitor. This makes it particularly effective in reducing lysophosphatidic acid levels and inhibiting cell migration .
HA130 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKMYWFWQTEHE-XKZIYDEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.